5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Overview
Description
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C7H7N3OS . It has been identified in various studies related to the treatment of cancer metastasis .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been designed, synthesized, and characterized by spectral data . Another study describes the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, which were cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine consists of a thiazolo[5,4-b]pyridine core with a methoxy group attached . The structure exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
The compound has been found to function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells . Another study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
Scientific Research Applications
Medicinal Chemistry
Thiazolo[3,2-a]pyridines, a similar class of compounds, are considered promising biologically active compounds due to their wide range of pharmacological activities . They have been studied for their antimicrobial, apoptotic, and antitumor activities . The same could be expected for 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine.
Inhibitors of DNA Gyrase
Some representatives of thiazolo[3,2-a]pyridines are known to be inhibitors of DNA gyrase , an enzyme that introduces supercoiling into DNA. This could potentially be an application for 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine.
SARS-CoV-2 Glycoprotein Inhibitors
Thiazolo[3,2-a]pyridines have been found to inhibit SARS-CoV-2 glycoprotein . Given the structural similarities, 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine could potentially serve a similar function.
Functional Organic Materials
Thiazolo[3,2-a]pyridines are also known to be valuable functional organic materials . This suggests that 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine could be used in the development of new materials.
Phosphoinositide 3-Kinase Inhibitors
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . Given the structural similarities, 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine could potentially serve a similar function.
Drug Development
The combination of pyridine and thiazole into one scaffold creates interesting condensed heterocyclic systems, known as thiazolopyridines, which are the subject of detailed research by many scientists around the world due to the wide range of their pharmacological activities . This suggests that 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine could be used in the development of new drugs.
Mechanism of Action
Target of Action
Similar compounds, thiazolo[5,4-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[5,4-b]pyridines, a related class of compounds, have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
properties
IUPAC Name |
5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPVJZMTIYQTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384272 | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
CAS RN |
13797-77-8 | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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